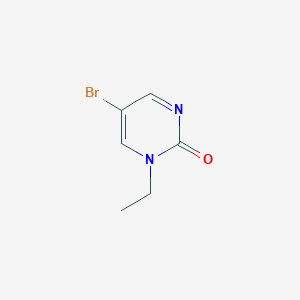

5-溴-1-乙基-1H-嘧啶-2-酮

描述

The compound 5-bromo-1-ethyl-1H-pyrimidin-2-one is a derivative of pyrimidine, a class of nitrogen-containing heterocycles that are significant in the field of pharmaceuticals and chemical research due to their diverse biological activities and applications in drug synthesis. Although the provided papers do not directly discuss 5-bromo-1-ethyl-1H-pyrimidin-2-one, they do provide insights into the synthesis, structure, and reactivity of related bromopyrimidine compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of bromopyrimidine derivatives is a topic of interest in several studies. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine is described as a multi-step process starting from commercially available methyl 2-(4-bromophenyl) acetate, with a total yield of 52.8% . Similarly, the synthesis of 5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones involves Ullmann condensation followed by intramolecular cyclization . These methods highlight the importance of halogenated pyrimidines as intermediates in the synthesis of more complex molecules and suggest that similar strategies could be employed for the synthesis of 5-bromo-1-ethyl-1H-pyrimidin-2-one.

Molecular Structure Analysis

The molecular structure of bromopyrimidine derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one . This technique provides precise information about the arrangement of atoms within the crystal lattice, which is crucial for understanding the compound's reactivity and interactions. Although the specific structure of 5-bromo-1-ethyl-1H-pyrimidin-2-one is not provided, the methodologies applied in these studies could be used to determine its molecular structure.

Chemical Reactions Analysis

The reactivity of bromopyrimidine derivatives is showcased in the synthesis of various heterocyclic compounds. For example, the reaction of ethyl 4-chloro-5-pyrimidinecarboxylates with 2-aminopyridine leads to the formation of pyrido[1,2-a]pyrimidin-5-ones, with the possibility of rearrangement under certain conditions . These reactions demonstrate the versatility of bromopyrimidine derivatives in forming complex heterocyclic systems, which could be relevant for the chemical behavior of 5-bromo-1-ethyl-1H-pyrimidin-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidine derivatives can be characterized using various spectroscopic and analytical techniques. For instance, the vibrational modes, optical band gap, and maximum absorption wavelength of a hydrated organic salt of a bromopyrimidine derivative were determined using infrared absorption spectroscopy and UV-Vis absorption spectroscopy . Additionally, thermal stability was assessed using thermal gravimetric-differential thermal analysis (TG-DTA) . These studies provide a framework for analyzing the physical and chemical properties of 5-bromo-1-ethyl-1H-pyrimidin-2-one, which would likely exhibit similar characteristics due to the presence of the bromopyrimidine moiety.

科学研究应用

抗菌评估和化学合成

- 5-溴-1-乙基-1H-嘧啶-2-酮用于合成新型嘧啶衍生物,表现出潜在的抗菌活性。这些衍生物与标准参考药物进行比较,表明它们在医学应用中的潜力 (Afrough et al., 2019)。

核苷酸膦酸类似物和抗病毒活性

- 这种化合物在制备5-取代的2,4-二氨基-6-[2-(膦甲氧基)乙氧基]嘧啶中起着关键作用。这些衍生物在细胞培养中显示出对逆转录病毒复制的显著抑制作用,表明它们在抗病毒疗法中的用途 (Hocková等,2003)。

伪尿苷和5-β-D-核糖呋喃苷的合成

- 它用于合成伪尿苷和5-β-D-核糖呋喃苷,这对于研究核苷和它们的生物学意义至关重要 (Brown,Burdon和Slatcher,1968)。

嘧啶-5-羰基醛和嘧啶-5-羧酸乙酯的合成

- 该化合物还用于嘧啶-5-羰基醛和嘧啶-5-羧酸乙酯的一锅法合成,展示了它在化学合成中的多功能性 (Rho & Abuh, 1994)。

胞嘧啶衍生物的合成和抗病毒活性

- 这种化学物质是合成5-溴-N4-取代-1-(β-D-阿拉伯呋喃糖基)胞嘧啶及相关衍生物的过程中的一部分,这些衍生物已经被评估其抗病毒活性 (Saladino et al., 1999)。

抗癌和抗5-脂氧合酶剂的合成

- 使用这种化合物合成的一系列吡唑嘧啶衍生物显示出潜力作为抗癌和抗5-脂氧合酶剂 (Rahmouni et al., 2016)。

抗哮喘剂的合成

- 在寻找新的抗哮喘剂时,使用这种化合物作为起始物合成了5-芳基-2-氨基[1,2,4]三唑[1,5-c]嘧啶。这些化合物作为介质释放抑制剂活跃,突显了其在制药领域的潜力 (Medwid et al., 1990)。

作用机制

Target of Action

Brominated compounds and pyrimidinones can have a wide range of targets depending on their specific structures and functional groups. They can interact with various enzymes, receptors, and other proteins, affecting their function .

Mode of Action

The mode of action of these compounds can also vary widely. For example, some brominated compounds can act as enzyme inhibitors, while others may interact with cell membranes or DNA . Pyrimidinones can also have diverse modes of action, such as interfering with DNA synthesis or acting as antagonists for certain receptors .

Biochemical Pathways

These compounds can affect numerous biochemical pathways. For instance, brominated compounds can impact oxidative stress pathways, inflammation pathways, and more . Pyrimidinones can affect pathways related to cell growth and proliferation, among others .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of these compounds can depend on many factors, including their specific structures, the route of administration, and the individual’s physiological characteristics. Generally, these compounds can be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in cell signaling, induction of cell death, and more .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of these compounds .

属性

IUPAC Name |

5-bromo-1-ethylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-9-4-5(7)3-8-6(9)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZRZZYAKNHTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=NC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2508383.png)

![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)

![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)

![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508387.png)